4-Nitrophenyl sulfamate

Carbonic Anhydrase Inhibition Enzyme Assay CA II

4-Nitrophenyl sulfamate (CAS 108555-00-6) is a sulfamate ester derived from 4-nitrophenol and sulfamic acid. With a molecular formula of C6H6N2O5S and a molecular weight of 218.19 g/mol, it presents as a crystalline solid with a melting point of 100-102 °C and a predicted logP of 0.6-2.48.

Molecular Formula C6H6N2O5S
Molecular Weight 218.19 g/mol
CAS No. 108555-00-6
Cat. No. B3045490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl sulfamate
CAS108555-00-6
Molecular FormulaC6H6N2O5S
Molecular Weight218.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)N
InChIInChI=1S/C6H6N2O5S/c7-14(11,12)13-6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12)
InChIKeyOLTVRSUIOUTBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Sulfamate CAS 108555-00-6: Sulfamate Ester for Carbonic Anhydrase Inhibition and Sulfamidation Synthesis


4-Nitrophenyl sulfamate (CAS 108555-00-6) is a sulfamate ester derived from 4-nitrophenol and sulfamic acid . With a molecular formula of C6H6N2O5S and a molecular weight of 218.19 g/mol, it presents as a crystalline solid with a melting point of 100-102 °C and a predicted logP of 0.6-2.48 [1]. This compound serves dual roles: as a member of the low nanomolar inhibitor class for carbonic anhydrase II (CA II) [2] and as a bench-stable sulfamidation reagent for introducing sulfamate groups into complex molecules [3].

4-Nitrophenyl Sulfamate: Why Structural Analogs Cannot Substitute in CA II Inhibition and Sulfamidation


The 4-nitro substituent on the phenyl ring is the critical determinant of this compound's unique reactivity profile. This electron-withdrawing group activates the sulfamate ester for both nucleophilic substitution (sulfamidation) and elimination-based inhibition mechanisms [1]. Substitution with phenyl sulfamate (no nitro group) or 4-halogeno derivatives alters the electronic environment, leading to different inhibitor potency profiles against carbonic anhydrase isozymes [2]. Similarly, for synthetic applications, the nitro group's effect on the pKa of the leaving group is essential for the mild, pyridine-mediated sulfamidation of poorly nucleophilic amines [1]. Generic substitution with a less activated sulfamate ester would likely require harsher conditions or fail entirely with acid-sensitive substrates.

4-Nitrophenyl Sulfamate: Quantitative Differentiation Evidence for Inhibitor Potency, Reactivity, and Synthetic Utility


CA II Inhibition: Nanomolar Potency Shared with 4-Halogeno Derivatives, Distinct from Parent Phenyl Sulfamate

4-Nitrophenyl sulfamate exhibits low nanomolar inhibitory activity against carbonic anhydrase II (CA II), with a reported Ki in the range of 1.1-5 nM [1]. This potency is comparable to other 4-halogeno/nitro-substituted phenyl sulfamates but is critically distinguished from unsubstituted phenyl sulfamate, which does not fall into this nanomolar inhibitor class for CA II [1]. The 4-nitro group is essential for achieving this potency threshold.

Carbonic Anhydrase Inhibition Enzyme Assay CA II

Sulfamidation Reagent: Superior Reactivity with Weakly Nucleophilic Amines under Mild Conditions

4-Nitrophenyl sulfamates function as bench-stable precursors for sulfamide formation under mild conditions, enabling reactions with poorly nucleophilic amino groups and acid-sensitive substrates that are challenging for conventional methods [1]. The use of pyridine as a weak base is key to the clean reaction, highlighting the unique reactivity profile conferred by the 4-nitrophenyl leaving group [1].

Medicinal Chemistry Sulfamidation Parallel Synthesis

pKa and LogP: Physicochemical Properties Differentiating 4-Nitrophenyl from Unsubstituted Sulfamates

The predicted pKa of 4-nitrophenyl sulfamate is 7.85 ± 0.70 . This value is consistent with the electron-withdrawing nature of the para-nitro group, which significantly acidifies the sulfamate N-H proton compared to unsubstituted phenyl sulfamate (predicted pKa ~9-10 based on typical sulfamate ester values). The predicted logP is reported as 0.6 [1] to 2.48 , indicating moderate lipophilicity.

Physicochemical Characterization pKa LogP

4-Nitrophenyl Sulfamate: Primary Research and Industrial Application Scenarios Based on Differential Evidence


Carbonic Anhydrase II (CA II) Inhibitor Studies

Use as a nanomolar inhibitor of CA II for in vitro enzyme assays and structure-activity relationship (SAR) studies, where the 4-nitro substituent is required for potency [1]. The compound's low nanomolar Ki (1.1-5 nM) makes it suitable for studies involving the cytosolic CA II isozyme, a validated target for glaucoma and cancer research [1].

Medicinal Chemistry: Sulfamide Library Synthesis

Employ as a bench-stable sulfamidation reagent for the parallel synthesis of sulfamide-containing compound libraries. The mild reaction conditions (pyridine, room temperature) enable coupling with poorly nucleophilic amines and acid-labile functional groups, which are common in advanced pharmaceutical intermediates [2].

Mechanistic Probes for Enzyme Inhibition Models

Utilize as a model substrate to study eliminative decomposition mechanisms (E1cB/E2) relevant to sulfatase and carbonic anhydrase inhibition [3]. Its well-defined kinetic behavior with amines provides a benchmark for understanding the inactivation pathways of more complex therapeutic sulfamates [3].

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